
2,4-Dichloro-6-methylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-methylpyrimidine-5-carboxamide is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at the 2 and 4 positions, a methyl group at the 6 position, and a carboxamide group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carboxamide typically involves multiple steps starting from simpler pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-6-methylpyrimidine with an appropriate carboxylic acid derivative under conditions that facilitate the formation of the carboxamide group. This reaction often requires the use of coupling agents such as carbodiimides or activating reagents like thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using safer solvents, is often considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl lithium compounds or Grignard reagents.
Major Products Formed:
Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction can produce amines or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.
Scientific Research Applications
2,4-Dichloro-6-methylpyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-methylpyrimidine-5-carboxamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2,4-Dichloro-6-methylpyrimidine-5-carboxamide is similar to other pyrimidine derivatives, such as 2,4-dichloro-6-methylpyrimidine and 2,4-dichloro-6-methylpyrimidin-5-ol These compounds share the same core structure but differ in their functional groups, leading to different chemical properties and applications
List of Similar Compounds
2,4-Dichloro-6-methylpyrimidine
2,4-Dichloro-6-methylpyrimidin-5-ol
2,4-Dichloro-6-methylpyrimidin-5-thiol
2,4-Dichloro-6-methylpyrimidin-5-carboxylic acid
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H5Cl2N3O |
|---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
2,4-dichloro-6-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O/c1-2-3(5(9)12)4(7)11-6(8)10-2/h1H3,(H2,9,12) |
InChI Key |
LKOAFUJTAVGISL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


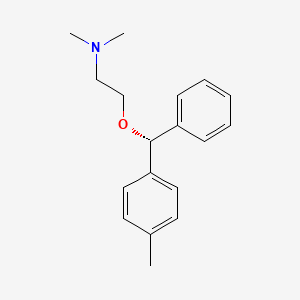
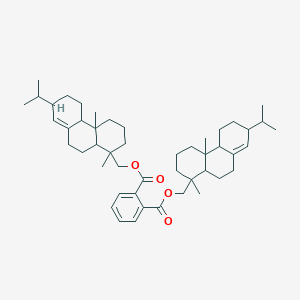
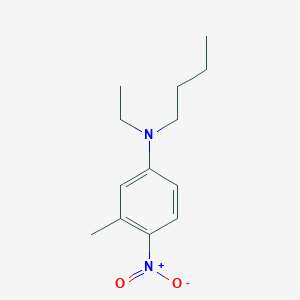
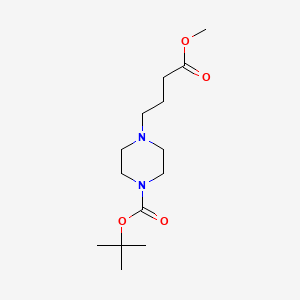

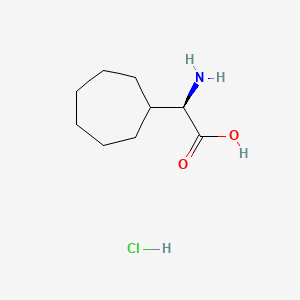

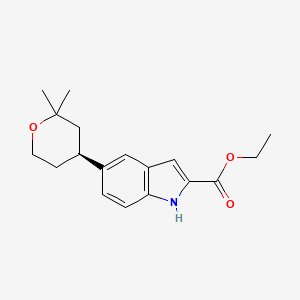
![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)
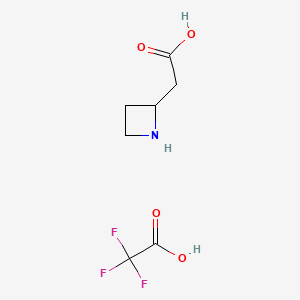
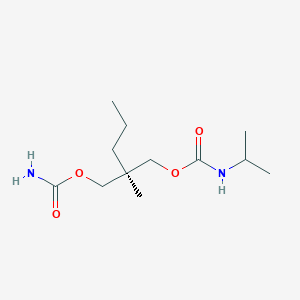
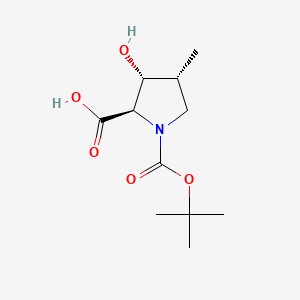
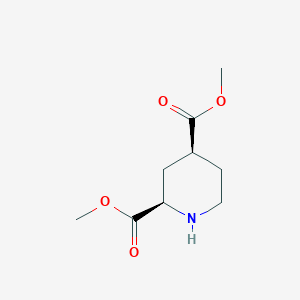
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
